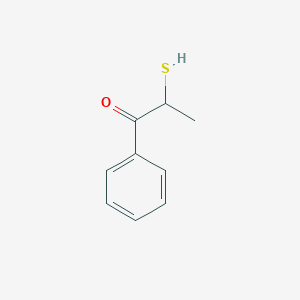

1-Phenyl-2-sulfanylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-2-sulfanylpropan-1-one is a sulfur-containing organic compound that is of interest in various chemical reactions and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related sulfur-containing compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of sulfur-containing compounds can involve various strategies, including the use of recyclable catalysts, as seen in the synthesis of pyrazolone derivatives using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst . Additionally, the formation of 2-phenyl-2-sulfanyl tertiary amines through the reaction of sulfanylmethyllithiums with N,N-dimethylthioformamide followed by the addition of Grignard reagents demonstrates the versatility of sulfur compounds in synthesis . The one-pot synthesis approach for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles also highlights the reactivity of sulfur intermediates .

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be complex, as evidenced by the crystal structure analysis of phenylmercury(II) sulfanylpropenoates, which showed a distorted T-environment around the mercury atom . Similarly, the structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by X-ray diffraction, revealing a non-symmetrical molecule without classical hydrogen bonds or π-π stacking interactions .

Chemical Reactions Analysis

Sulfur compounds can undergo various chemical reactions, including condensation , rearrangement , and cyclization . The reactivity of the sulfur atom plays a crucial role in these transformations, as seen in the sequential addition reaction leading to tertiary amines and the sulphonation reactions of 3-phenylpropan-1-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur compounds can be studied using spectroscopic techniques, as in the case of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile . The vibrational spectral analysis, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies provide insights into the stability, charge distribution, and potential biological activity of these compounds .

Scientific Research Applications

Quantum-Chemical Studies

- Formation of Geminal Hydroxy Thiols : Researchers conducted a quantum-chemical study on the reaction mechanism of 1,3-dihalopropan-2-ones with hydrogen sulfide, where compounds like 1-Phenyl-2-sulfanylpropan-1-one are involved. This study revealed insights into the nucleophilic attack on the carbonyl group by hydrogen sulfide and the potential energy surface for rotational isomerism of related compounds (Shagun et al., 2008).

Synthesis Applications

- Synthesis of Hydroxy Thiols : A procedure for the synthesis of various sulfanylpropan-2-ols, including those related to 1-Phenyl-2-sulfanylpropan-1-one, was developed. This involved acid-catalyzed addition of hydrogen sulfide to corresponding ketones, highlighting the compound's role in the synthesis of hydroxy thiols (Dorofeev et al., 2008).

Molecular Structure Analysis

- X-ray Diffraction and Molecular Modeling : The structures and stereochemistry of compounds related to 1-Phenyl-2-sulfanylpropan-1-one were studied using X-ray diffraction analysis and molecular modeling, indicating its importance in understanding molecular structures (Hydrio et al., 2002).

Organic Chemistry Reactions

- Cascade Radical Reactions : The compound has been involved in studies of cascade radical reactions, such as the formation of alpha-(arylsulfanyl)imidoyl radicals, showcasing its role in complex organic chemistry processes (Benati et al., 2003).

Enantioselective Hydrogenation

- Enantioselective Hydrogenation Studies : It was studied in the context of enantioselective hydrogenation of diketones, demonstrating its potential in selective chemical reactions (Toukoniitty et al., 2001).

Chemical Sensing Applications

- Detection of Trace Water in Organic Solvents : A study demonstrated the use of a compound related to 1-Phenyl-2-sulfanylpropan-1-one in detecting trace amounts of water in organic solvents (Cheng et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-2-sulfanylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGYCAYMJIXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498974 |

Source

|

| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-sulfanylpropan-1-one | |

CAS RN |

13792-77-3 |

Source

|

| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)